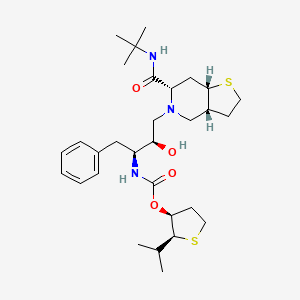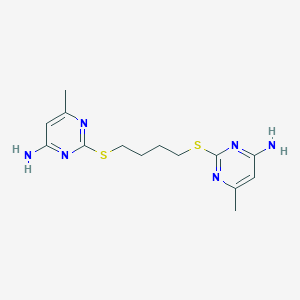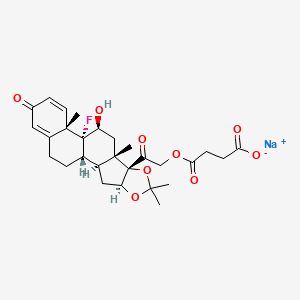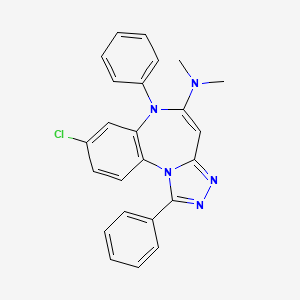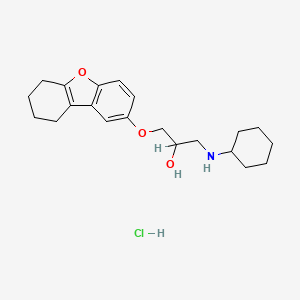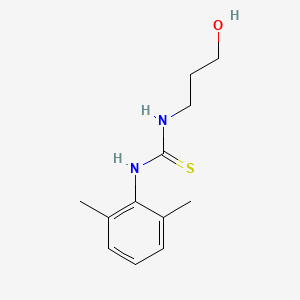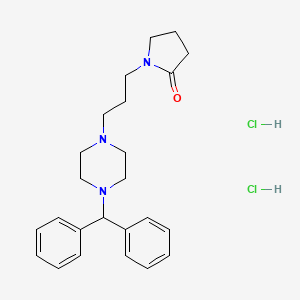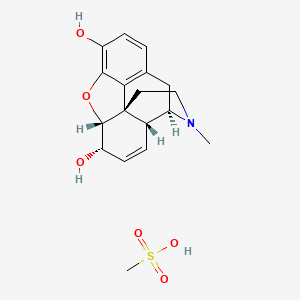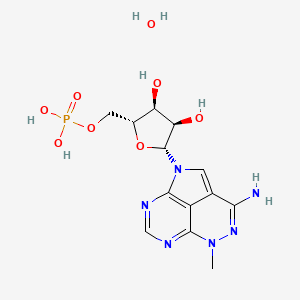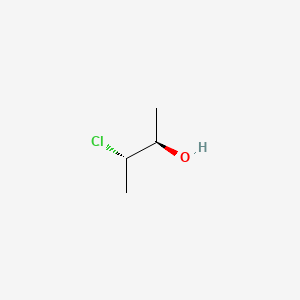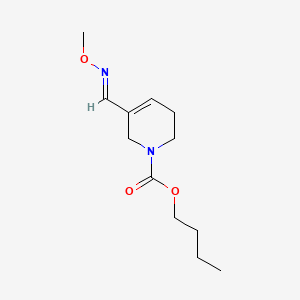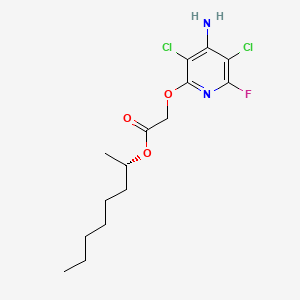
(S)-Fluroxypyr-meptyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Fluroxypyr-meptyl is a chiral herbicide belonging to the pyridine carboxylic acid family. It is widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and non-crop areas. The compound is known for its selective action, effectively targeting unwanted vegetation while sparing the desired crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fluroxypyr-meptyl typically involves the esterification of fluroxypyr with meptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process requires careful control of temperature and pH to ensure the selective formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with the reaction mixture being constantly stirred to maintain homogeneity. The product is then purified through distillation and crystallization to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Fluroxypyr-meptyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield fluroxypyr and meptyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Fluroxypyr and meptyl alcohol.
Oxidation: Fluroxypyr carboxylic acid.
Substitution: Various pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Fluroxypyr-meptyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies to understand the impact of herbicides on plant physiology and biochemistry.
Medicine: Investigated for its potential use in developing new herbicidal drugs with improved selectivity and reduced toxicity.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
(S)-Fluroxypyr-meptyl exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It binds to auxin receptors in the target weeds, disrupting their normal growth processes. This leads to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound specifically targets broadleaf weeds, leaving grasses and other monocots unaffected.
Comparison with Similar Compounds
(S)-Fluroxypyr-meptyl is unique among herbicides due to its high selectivity and low toxicity. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide, but with broader spectrum activity.
Dicamba: Similar mode of action but less selective compared to this compound.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar herbicidal properties but with different chemical structure.
Properties
CAS No. |
851041-26-4 |
|---|---|
Molecular Formula |
C15H21Cl2FN2O3 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
[(2S)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m0/s1 |
InChI Key |
OLZQTUCTGLHFTQ-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCC[C@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Canonical SMILES |
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
